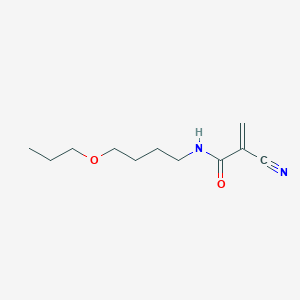![molecular formula C8H9NO B14246389 1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole CAS No. 444987-42-2](/img/structure/B14246389.png)
1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H,6H-Benz[2,3]azirino[1,2-c]oxazole is a heterocyclic compound that features a unique structure combining aziridine and oxazole rings.
Preparation Methods
The synthesis of 1H,3H,6H-Benz[2,3]azirino[1,2-c]oxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aziridine derivatives with oxazole precursors in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H,3H,6H-Benz[2,3]azirino[1,2-c]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced aziridine-oxazole compounds.
Scientific Research Applications
1H,3H,6H-Benz[2,3]azirino[1,2-c]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1H,3H,6H-Benz[2,3]azirino[1,2-c]oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H,3H,6H-Benz[2,3]azirino[1,2-c]oxazole can be compared with other heterocyclic compounds such as:
Aziridine: Aziridine compounds are known for their high reactivity, and the incorporation of the oxazole ring in this compound provides additional stability and functional versatility.
Properties
CAS No. |
444987-42-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-oxa-5-azatricyclo[4.4.0.01,5]deca-6,9-diene |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-5-10-6-9(8)7(8)3-1/h2-4H,1,5-6H2 |
InChI Key |
VHGRQOLYXRNPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC23COCN2C3=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


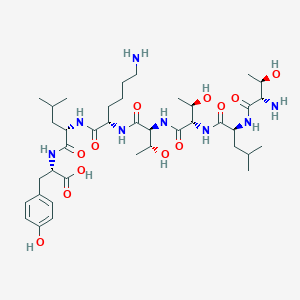
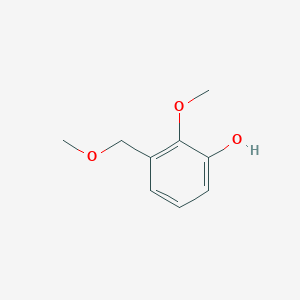
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
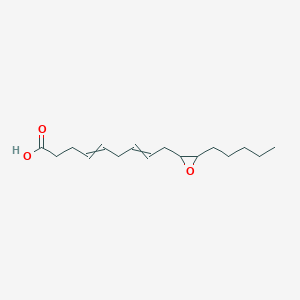
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
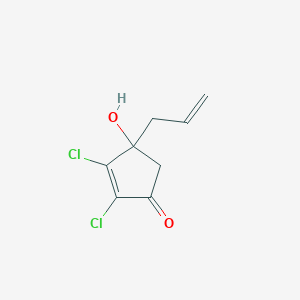
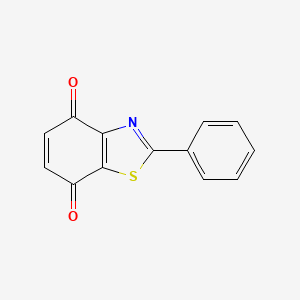
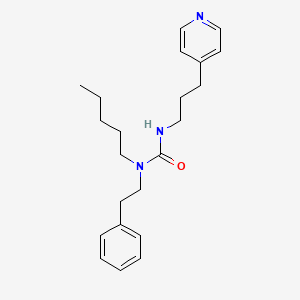
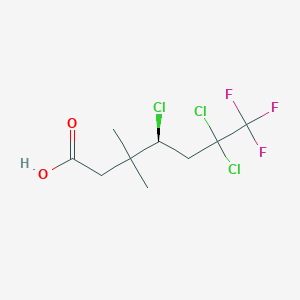
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
